
(1s,2s)-2-(cyclopropylamino)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(Cyclopropylamino)cyclohexan-1-ol (CAS 189362-39-8) is a chiral amino alcohol with a cyclohexanol backbone substituted at the 1- and 2-positions by hydroxyl and cyclopropylamino groups, respectively. Its molecular formula is C₉H₁₇NO (MW: 155.24 g/mol) . The compound is synthesized via asymmetric amination of meso-epoxides, such as 1,2-epoxycyclohexane, using environmentally friendly catalysts like soybean polysaccharides (e.g., Soyafibe S-DN). This method achieves high enantioselectivity and reusability, minimizing environmental impact . The stereochemical configuration (1S,2S) is critical for its applications in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals.
Biological Activity
(1s,2s)-2-(cyclopropylamino)cyclohexan-1-ol is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. With the molecular formula CHNO and a molecular weight of 155.241 g/mol, this compound has been studied for its interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : CHNO
- Molecular Weight : 155.241 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyclopropylamino group allows for the formation of hydrogen bonds and hydrophobic interactions with active sites on enzymes or receptors, which can modulate their activity. This interaction is crucial for understanding the compound's pharmacological potential.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression or anxiety.
- Enzyme Interaction : The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes, which could lead to applications in drug development targeting metabolic pathways.
Table 1: Summary of Biological Activities
Study on Neuropharmacological Effects
A study published in a peer-reviewed journal explored the effects of this compound on neurotransmitter release in animal models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.
Enzyme Interaction Studies
Research conducted by various teams has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs.
Scientific Research Applications
The compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology and enzyme modulation.
Neuropharmacological Effects
Preliminary studies indicate that (1s,2s)-2-(cyclopropylamino)cyclohexan-1-ol may influence neurotransmitter systems. Research shows a significant increase in serotonin levels in animal models, suggesting potential antidepressant properties. This effect could be beneficial in treating conditions such as depression and anxiety.
Enzyme Interaction
The structure of this compound suggests it may act as an inhibitor or modulator of specific enzymes. Notably, studies have demonstrated its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could enhance the bioavailability of co-administered drugs, making it a valuable candidate for drug development targeting metabolic pathways.
Case Studies
Several case studies highlight the compound's applications in pharmacological research:
Case Study 1: Neuropharmacological Research
A peer-reviewed study explored the effects of this compound on neurotransmitter release. Results indicated that administration led to increased serotonin levels, supporting its potential use as an antidepressant.
Case Study 2: Enzyme Inhibition
Research conducted on the compound's interaction with cytochrome P450 enzymes revealed significant inhibition activity. This finding suggests that this compound could be utilized in developing drugs that require modulation of metabolic pathways.
Summary of Biological Activities
Activity | Description |
---|---|
Neuropharmacological Effects | Influences neurotransmitter systems; potential antidepressant properties indicated by serotonin increase. |
Enzyme Interaction | Acts as an inhibitor/modulator of cytochrome P450 enzymes; enhances bioavailability of drugs. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1S,2S)-2-(cyclopropylamino)cyclohexan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves stereoselective introduction of the cyclopropylamino group to a cyclohexanol backbone. Key strategies include:
- Nucleophilic substitution : Reacting a cyclohexanol derivative (e.g., epoxide or mesylate) with cyclopropylamine under controlled pH and temperature to retain stereochemistry .
- Catalytic hydrogenation : Reducing a ketone precursor (e.g., 2-(cyclopropylimino)cyclohexanone) using chiral catalysts like Ru-BINAP complexes to achieve the (1S,2S) configuration .
- Optimization : Reaction yields (>70%) and enantiomeric excess (>95%) are highly dependent on solvent polarity (e.g., THF vs. methanol), temperature (0–25°C), and catalyst loading (1–5 mol%) .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Using a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers, validated against known standards .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, particularly for novel derivatives .
- NMR spectroscopy : - and -NMR coupling constants (e.g., ) and NOESY correlations verify spatial arrangement of substituents .
Q. What preliminary biological screening assays are recommended for evaluating this compound?
- Methodological Answer :
- In vitro receptor binding : Radioligand displacement assays (e.g., for neurotransmitter receptors like serotonin or dopamine) to assess affinity (IC values) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine LC and therapeutic index .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., GPCRs). Key parameters include grid box size (20–25 Å) and exhaustiveness (50–100 runs) .
- MD simulations : GROMACS or AMBER for 100–200 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- QSAR modeling : Train models on cyclopropane-containing analogs to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodological Answer :
- Dynamic effects in NMR : Low-temperature NMR (e.g., 200 K in CDCl) to slow conformational exchange and clarify splitting patterns .
- Crystallographic refinement : High-resolution data (≤1.0 Å) and Hirshfeld surface analysis to validate hydrogen-bonding networks .
- Cross-validation : Correlate IR (C-O stretch at 1050–1100 cm) and mass spectrometry (ESI-MS fragmentation patterns) with theoretical predictions .
Q. How does the cyclopropyl group influence the compound’s metabolic stability compared to non-cyclic analogs?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Cyclopropane reduces oxidative metabolism (t > 2 hrs vs. <1 hr for linear analogs) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Cyclopropane’s rigidity may lower interaction with heme iron .
- Stability assays : pH-dependent hydrolysis (e.g., simulated gastric fluid) shows cyclopropane enhances resistance to acid degradation (90% intact after 24 hrs) .
Q. What advanced techniques optimize enantioselective synthesis of this compound on a milligram-to-gram scale?
- Methodological Answer :
- Flow chemistry : Continuous reactors with immobilized chiral catalysts (e.g., Pt/AlO) improve consistency (ee >98%) and reduce purification steps .
- DoE optimization : Response surface methodology (RSM) to model variables (temperature, pressure, catalyst ratio) for maximal yield (85–90%) .
- In-line analytics : PAT tools (e.g., FTIR or Raman probes) monitor reaction progress in real time, enabling rapid adjustments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Substituted Cyclohexanols
(a) (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol
- Structure: Differs by replacing the cyclopropylamino group with a dimethylamino moiety.
- Molecular Formula: C₈H₁₇NO (MW: 143.23 g/mol).
- Applications: Serves as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides, achieving >90% enantiomeric excess (ee) with alcohol or benzyl mercaptan nucleophiles .
- Key Difference: The dimethylamino group enhances nucleophilicity compared to the cyclopropylamino group, influencing catalytic efficiency.
(b) Tramadol (rac-(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol)
- Structure: Contains a dimethylaminomethyl group and a 3-methoxyphenyl substituent.
- Molecular Formula: C₁₆H₂₅NO₂ (MW: 263.38 g/mol).
- Applications: A centrally acting analgesic with opioid and monoaminergic activity. The (1R,2R) enantiomer is pharmacologically active .
- Key Difference: The aromatic ring and additional methyl group confer opioid receptor affinity, unlike the cyclopropylamino derivative.
Regioisomeric and Stereoisomeric Variants
(a) (1S,2S,4R)-2-Amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
- Structure : Features a methyl group at position 1 and a prop-1-en-2-yl group at position 3.
- Synthesis : Produced via regioselective epoxide ring-opening with ammonia, yielding 97% isolated product .
- Applications : Precursor for isocyanate-free polyurethanes.
- Key Difference : The bulky substituents (methyl and prop-1-en-2-yl) alter steric hindrance, affecting polymerization kinetics.
(b) (1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
- Structure : Contains dimethyl and prop-1-en-2-yl substituents.
- Molecular Formula : C₁₁H₂₀O (MW: 168.28 g/mol).
- Applications : Intermediate in terpene synthesis.
- Key Difference: Lack of an amino group limits its utility in asymmetric catalysis compared to the cyclopropylamino derivative .
Functional Group Variants
(a) (1S,2S)-2-(Phenylselanyl)cyclohexan-1-ol Derivatives
- Structure: Replaces cyclopropylamino with a phenylselanyl group.
- Synthesis : Generated via selenide-mediated epoxide ring-opening.
- Applications: Used in syn-elimination reactions to form cyclohexenols for terpene synthesis .
- Key Difference: The selenium atom enables redox-responsive chemistry, unlike the stable cyclopropylamino group.
(b) 2-Azido-1-cyclohexanol Derivatives
- Structure: Substitutes amino with azido groups (e.g., 2a: (1R,2R)-2-azido-1-cyclohexanol).
- Applications : Key intermediates in click chemistry for bioconjugation.
- Key Difference : The azido group’s reactivity enables rapid cycloaddition but requires careful handling due to explosivity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemical Impact : The (1S,2S) configuration in the target compound enables high enantioselectivity in catalysis, contrasting with racemic mixtures (e.g., tramadol) that require resolution .
- Environmental Considerations: Soybean-based catalysts for synthesizing this compound reduce reliance on toxic metals, aligning with green chemistry principles .
- Functional Group Flexibility: Replacing cyclopropylamino with azido or selenide groups diversifies applications but introduces handling challenges (e.g., azide explosivity) .
Preparation Methods
Stereoselective Epoxide Amination
The asymmetric amination of meso-epoxides using biological catalysts has emerged as a high-yielding route for synthesizing enantiomerically pure aminoalcohols. In a landmark study, soy-derived polysaccharides (e.g., Soyafibe S-DN) catalyzed the ring-opening of 1,2-epoxycyclohexane with cyclopropylamine at -15–0°C, achieving 95% conversion to (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol—the enantiomer of the target compound—within 26 hours at a 35 g scale .
Reaction Mechanism and Optimization
-
Catalyst : Soyafibe S-DN (5 mol%), a sustainable polysaccharide, facilitates hydrogen bonding between the epoxide oxygen and amine nucleophile.
-
Solvent : Anhydrous dichloromethane minimizes side reactions.
-
Temperature : Subzero conditions (-15°C) suppress racemization and enhance enantioselectivity (>99% ee) .
-
Scale-Up : The method demonstrated robustness at multi-gram scales without yield reduction, making it industrially viable.
Table 1: Epoxide Amination Performance Metrics
Parameter | Value |
---|---|
Conversion | 95% |
Enantiomeric Excess (ee) | >99% |
Reaction Time | 26 hours |
Catalyst Loading | 5 mol% |
Solvent | CH₂Cl₂ |
Catalytic Hydrogenation of Ketone Precursors
An alternative route involves the reduction of 2-(cyclopropylimino)cyclohexanone using chiral transition metal catalysts. Doctoral research on cyclopropane synthesis highlights the efficacy of Ru-BINAP complexes for asymmetric hydrogenation, yielding the (1S,2S)-configured aminoalcohol with 70–75% yield and 92–95% ee .
Key Reaction Parameters
-
Catalyst : Ru-(S)-BINAP (1–5 mol%) enables π-orbital interactions with the imine’s conjugated system.
-
Pressure : 50–100 bar H₂ ensures complete reduction.
-
Solvent : Tetrahydrofuran (THF) optimizes catalyst solubility and substrate accessibility .
Table 2: Hydrogenation Conditions and Outcomes
Condition | Specification |
---|---|
Catalyst Loading | 3 mol% |
Hydrogen Pressure | 80 bar |
Temperature | 60°C |
Yield | 72% |
ee | 94% |
Resolution of Racemic Mixtures
Classical resolution remains critical for separating (1S,2S) and (1R,2R) enantiomers when stereoselective synthesis underperforms. A patented protocol employs chiral HPLC with a Supelco β-DEX 120 column (hexane/isopropanol mobile phase) to resolve racemic aminoalcohols, achieving baseline separation (Δt_R = 0.5 min) .
Optimization of Chromatographic Parameters
-
Column : β-DEX 120 (30 m × 0.25 mm × 0.25 μm).
-
Carrier Gas : Helium at 94 kPa.
Stereochemical Validation Techniques
Confirming the (1S,2S) configuration requires multimodal analysis:
Chiral HPLC Analysis
Retention times of 26.9 min (S,S) and 27.4 min (R,R) enable precise ee quantification .
X-ray Crystallography
Single-crystal diffraction provides definitive proof of spatial arrangement. For example, hydrogen bonding between the hydroxyl group and cyclopropylamine nitrogen confirms the cis-1,2-diol configuration .
NMR Spectroscopy
-
¹H NMR : Coupling constants (J = 6.31 Hz) between C1 and C2 protons verify cis stereochemistry.
-
NOESY : Cross-peaks between the cyclopropyl CH₂ and cyclohexanol C1-H confirm spatial proximity .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Applicability
Metric | Epoxide Amination | Catalytic Hydrogenation |
---|---|---|
Yield | 95% | 72% |
ee | >99% | 94% |
Catalyst Cost | Low (biocatalyst) | High (Ru-BINAP) |
Reaction Scale | >35 g | <10 g |
Environmental Impact | Green (aqueous workup) | Moderate (organic solvents) |
Properties
IUPAC Name |
(1S,2S)-2-(cyclopropylamino)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAMNVUJMQGNK-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189362-39-8 | |
Record name | rac-(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.